N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide
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Overview
Description
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a fluorophenyl group, a chromenone core, and a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity. This can be achieved by selecting appropriate boron reagents and reaction conditions. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide is unique due to its combination of a fluorophenyl group, a chromenone core, and a picolinamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-14-6-4-13(5-7-14)20-12-18(25)16-11-15(8-9-19(16)27-20)24-21(26)17-3-1-2-10-23-17/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFKFTACJGEDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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